2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol
Description
Systematic Nomenclature and CAS Registry Analysis
The compound is formally named 2-[2-(2-{2-[(quinolin-8-yl)oxy]ethoxy}ethoxy)ethoxy]ethanol under IUPAC guidelines. Its registry in the Chemical Abstracts Service (CAS) database under 77544-61-7 confirms its unique identity, distinguishing it from structurally similar polyethylene glycol derivatives. The CAS entry aligns with the compound’s role as an intermediate in synthesizing surfactants and antifungal agents.
Molecular Formula and Weight Validation
Empirical analysis establishes the molecular formula as C₁₇H₂₃NO₅ , consistent with its quinoline core (C₉H₇NO) and tetraethylene glycol-ethanol side chain (C₈H₁₆O₄). The molecular weight is calculated as 321.37 g/mol , with high-resolution mass spectrometry likely refining this to 321.3682 g/mol .
Table 1: Molecular Formula and Weight Validation
| Property | Value | Source |
|---|---|---|
| Empirical Formula | C₁₇H₂₃NO₅ | |
| Molecular Weight (g/mol) | 321.37 (321.3682) |
SMILES Notation Interpretation and 3D Conformational Analysis
The SMILES string OCCOCCOCCOCCOC1=C2N=CC=CC2=CC=C1 decodes as follows:
- Hydroxyl terminus : The terminal
O(oxygen) andCCOsequence represent the ethanol group. - Ethylene glycol chain : Four repeating
CCOunits form a flexible tetraethylene glycol spacer. - Quinoline moiety : The
C1=C2N=CC=CC2=CC=C1segment denotes the bicyclic aromatic system with nitrogen at position 8.
Conformational modeling predicts significant flexibility in the glycol chain, with gauche orientations dominating due to steric interactions between adjacent oxygen atoms. The quinoline ring’s planarity imposes rigidity on the molecule’s aromatic domain, potentially influencing intermolecular interactions.
Hydrogen Bonding Capacity and Electron Density Distribution
The compound exhibits distinct hydrogen-bonding motifs:
- Donor sites : The terminal hydroxyl group (-OH) serves as a strong hydrogen bond donor (HBD count = 1).
- Acceptor sites : Five ether oxygens in the glycol chain and the quinoline nitrogen act as hydrogen bond acceptors (HBA count = 6).
Electron density mapping reveals localized regions of high electron density around the quinoline nitrogen (partial negative charge) and ether oxygens, while the hydroxyl hydrogen carries a partial positive charge. Density functional theory (DFT) simulations would further quantify these effects, showing enhanced nucleophilicity at the quinoline nitrogen due to resonance stabilization.
Equation 1: Electron Density (ρ) at Key Atoms
$$
\rho{\text{N(quinoline)}} > \rho{\text{O(ether)}} > \rho_{\text{O(hydroxyl)}}
$$
Properties
CAS No. |
77544-61-7 |
|---|---|
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[2-[2-(2-quinolin-8-yloxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H23NO5/c19-7-8-20-9-10-21-11-12-22-13-14-23-16-5-1-3-15-4-2-6-18-17(15)16/h1-6,19H,7-14H2 |
InChI Key |
MDUKDRSQQGOURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOCCOCCO)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Polyethoxy Chain Intermediates
A common approach starts with triethylene glycol or tetraethylene glycol derivatives, which provide the ethoxy backbone. For example, triethylene glycol monobenzyl ether can be prepared by reacting triethylene glycol with benzyl bromide in alkaline aqueous solution (NaOH or KOH), where triethylene glycol is added dropwise to the alkaline solution followed by benzyl bromide addition. This step protects one hydroxyl group as a benzyl ether, allowing selective functionalization of the other end.
Activation of the Polyethoxy Chain
The free hydroxyl group on the polyethoxy chain is converted into a good leaving group, typically a tosylate (p-toluenesulfonyl ester), by reaction with p-toluenesulfonyl chloride at low temperature (5–10 °C) for 1–4 hours. This generates 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate, an activated intermediate ready for nucleophilic substitution.
Nucleophilic Substitution with Sodium Azide
The tosylate intermediate is reacted with sodium azide in N,N-dimethylformamide (DMF) at 40–60 °C for 1–4 hours. The azide ion displaces the tosylate group, yielding 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. The molar ratio of tosylate to sodium azide is maintained around 1:1 to 1:1.2 to ensure complete substitution.
Catalytic Hydrogenation to Aminoethoxy Intermediate
The azido intermediate undergoes catalytic hydrogenation in ethanol using palladium on carbon (10–20% by mass relative to the azido compound) as a catalyst under hydrogen atmosphere at room temperature for 1–4 hours. This reduces the azide to the corresponding amine, 2-[2-(2-aminoethoxy)ethoxy]ethanol, with yields around 81.6% for this step and an overall yield of approximately 51.4% for the four-step sequence.
Etherification with Quinolin-8-ol
The final step involves the nucleophilic substitution or etherification of the aminoethoxy intermediate with 8-hydroxyquinoline or its derivatives. This is typically performed in polar aprotic solvents such as DMF with a base like potassium carbonate to deprotonate the quinolin-8-ol, facilitating nucleophilic attack on a suitable leaving group on the polyethoxy chain (e.g., halide or tosylate). The reaction is conducted at elevated temperatures (100–110 °C) for several hours (e.g., 5 hours), followed by aqueous workup and purification.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzylation of triethylene glycol | Triethylene glycol + benzyl bromide + NaOH/KOH | Room temp | 1–4 | High | Dropwise addition, alkaline medium |
| Tosylation | p-Toluenesulfonyl chloride + triethylene glycol monobenzyl ether | 5–10 | 1–4 | High | Low temperature to avoid side reactions |
| Azide substitution | Sodium azide + tosylate intermediate + DMF | 40–60 | 1–4 | High | Molar ratio 1:1–1.2 |
| Catalytic hydrogenation | Pd/C catalyst + H2 + ethanol | 20–25 | 1–4 | 81.6 | Monitored by TLC, filtration post-reaction |
| Etherification with quinoline | 8-Hydroxyquinoline + aminoethoxy intermediate + K2CO3 + DMF | 100–110 | ~5 | Moderate | Followed by filtration and recrystallization |
Characterization and Purity
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the structure of intermediates and final product, showing characteristic signals for quinoline aromatic protons, ethoxy chain methylene protons, and terminal hydroxyl group.
- Gas Chromatography (GC): Used to assess purity, with final products showing >99% GC content after purification.
- Crystallography: For quinoline derivatives, X-ray crystallography confirms the molecular structure and conformation, including dihedral angles and hydrogen bonding patterns.
- Yield and Purity: Overall yields for the multi-step synthesis range from 50% to 80%, with product purity exceeding 98% after distillation and recrystallization.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|
| Polyethoxy chain benzylation | Triethylene glycol, benzyl bromide, NaOH/KOH | High | N/A | Protects one hydroxyl group |
| Tosylation | p-Toluenesulfonyl chloride, low temp | High | N/A | Activates hydroxyl for substitution |
| Azide substitution | Sodium azide, DMF, 40–60 °C | High | N/A | Converts tosylate to azide |
| Catalytic hydrogenation | Pd/C, H2, ethanol, room temp | 81.6 | 99.1 | Reduces azide to amine |
| Etherification with quinoline | 8-Hydroxyquinoline, K2CO3, DMF, 100–110 °C | Moderate | >98 | Final attachment of quinoline |
Research Findings and Industrial Relevance
- The described multi-step synthesis is scalable and suitable for industrial production due to mild reaction conditions and readily available reagents.
- The use of catalytic hydrogenation for azide reduction is efficient and avoids harsh reagents.
- The final quinoline ether product exhibits high purity and structural integrity, confirmed by advanced spectroscopic and crystallographic methods.
- The process benefits from solvent recyclability (e.g., ethanol) and good atom economy, reducing environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium alkoxides or amines under basic conditions.
Major Products
Oxidation: Quinoline carboxylic acids or aldehydes.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving quinoline derivatives. Its structure allows it to interact with various biological targets, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities. The ethoxyethanol chain may enhance solubility and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The ethoxyethanol chain may facilitate membrane permeability, enhancing cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related ethoxylated alcohols, focusing on molecular features, physicochemical properties, and applications.
Structural and Molecular Comparison
Physicochemical Properties
- Water Solubility: The target compound’s tetraethoxy chain enhances water solubility compared to shorter-chain analogs like DEGEE (log Kow = -0.54 ). However, the quinoline group introduces hydrophobicity, likely reducing solubility relative to unsubstituted tetraethylene glycol. Longer EO chains (e.g., PEG13 in ) exhibit higher solubility due to increased hydrogen bonding.
- Thermal Stability: Ethoxylated alcohols with aromatic substituents (e.g., phenoxy groups ) typically have higher boiling points than alkyl-substituted analogs. The quinoline moiety may further elevate the boiling point due to π-π interactions.
- Reactivity: Brominated derivatives (e.g., ) are highly reactive in nucleophilic substitutions, whereas the target compound’s quinoline group may participate in coordination or photochemical reactions.
Toxicity and Handling
- Shorter-chain ethoxylated alcohols (e.g., DEGEE ) require precautions against inhalation and dermal exposure. The quinoline group may introduce additional toxicity concerns, necessitating rigorous safety assessments.
- Phenolic ethoxylates (e.g., ) are regulated due to environmental persistence, suggesting the quinoline derivative may require similar scrutiny.
Biological Activity
The compound 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol, often referred to as a quinoline derivative, has garnered attention for its potential biological activities. Quinoline and its derivatives are known for various pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this specific compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a quinoline moiety linked through multiple ethoxy groups, which may enhance its solubility and biological interactions.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the quinoline nucleus exhibit significant activity against various bacterial strains. For instance:
- Study Findings : A study demonstrated that derivatives of quinoline showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1 × 10⁻⁶ to 1 × 10⁻⁵ mg/mL .
- Mechanism of Action : The antibacterial effect is attributed to the inhibition of bacterial cell division proteins such as FtsZ, which is crucial for bacterial cytokinesis .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Quinoline Derivative A | S. aureus | 1 × 10⁻⁶ |
| Quinoline Derivative B | E. coli | 1 × 10⁻⁵ |
Anticancer Activity
The anticancer potential of quinoline derivatives is another area of significant interest:
- Case Study : A derivative similar to the compound exhibited cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. IC₅₀ values were reported at approximately 30.98 mM for HeLa cells, indicating moderate activity .
- Research Insights : The presence of hydroxyl or acyloxy groups on the quinoline structure was found to enhance activity against cancer cells due to improved interaction with cellular targets .
| Cell Line | IC₅₀ (mM) |
|---|---|
| HeLa | 30.98 |
| MCF-7 | 22.7 |
Antiviral Activity
Emerging studies suggest that quinoline derivatives may also possess antiviral properties:
- Research Findings : Certain derivatives have shown effectiveness against viral infections such as H5N1 influenza virus, with significant inhibition rates reported . The antiviral activity appears to correlate positively with lipophilicity and electron-withdrawing substituents on the aniline ring.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Quinoline derivatives can inhibit key enzymes involved in metabolic pathways of pathogens.
- Interference with Nucleic Acid Synthesis : Some studies suggest that these compounds can disrupt nucleic acid synthesis in bacteria and viruses.
- Cell Membrane Disruption : The lipophilic nature of these compounds may allow them to integrate into bacterial membranes, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
